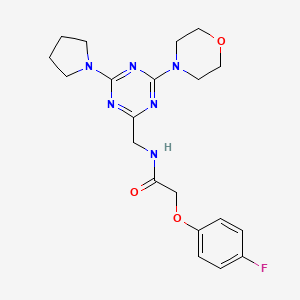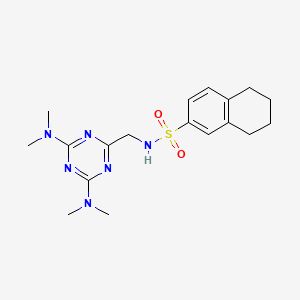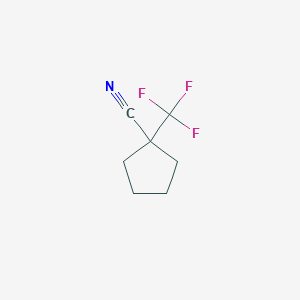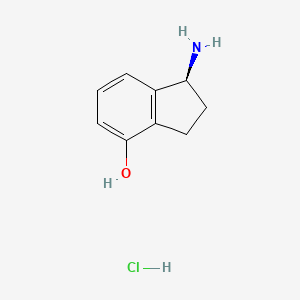
2-(Furan-2-yl)-5-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Furan-2-yl)-5-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 2-(Furan-2-yl)-5-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)-1,3,4-oxadiazole is not well understood. However, studies have shown that this compound exhibits good electron-transporting properties, making it a potential candidate for use in organic electronic devices.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that this compound exhibits good biocompatibility and low cytotoxicity, making it a potential candidate for use in biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 2-(Furan-2-yl)-5-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)-1,3,4-oxadiazole in lab experiments is its good solubility in various solvents. This property makes it easy to handle and use in various experiments. However, one of the limitations of this compound is its high cost, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the research and development of 2-(Furan-2-yl)-5-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)-1,3,4-oxadiazole. One of the potential directions is the use of this compound in the development of organic electronic devices such as organic solar cells and organic field-effect transistors. Another potential direction is the use of this compound in biomedical applications such as drug delivery systems and tissue engineering. Further studies are needed to fully understand the mechanism of action and potential applications of this compound.
Métodos De Síntesis
The synthesis of 2-(Furan-2-yl)-5-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)-1,3,4-oxadiazole can be achieved using different methods. One of the commonly used methods involves the reaction of furan-2-carboxylic acid hydrazide with 2-(trifluoromethyl)benzoyl chloride in the presence of a base. The reaction results in the formation of the intermediate product, which is then cyclized to form the final product.
Aplicaciones Científicas De Investigación
2-(Furan-2-yl)-5-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)-1,3,4-oxadiazole has been studied for its potential applications in various fields. One of the significant applications of this compound is in the field of organic electronics. It has been found to exhibit good charge transport properties, making it a potential candidate for use in organic electronic devices such as organic field-effect transistors.
Propiedades
IUPAC Name |
2-(furan-2-yl)-5-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9F3N2O3/c18-17(19,20)11-5-2-1-4-10(11)12-7-8-14(24-12)16-22-21-15(25-16)13-6-3-9-23-13/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUUAURERFJCDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C3=NN=C(O3)C4=CC=CO4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenylacetamide hydrochloride](/img/structure/B2686511.png)
![6-(3,4-Dichlorophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2686512.png)


![Tert-butyl 4-[(5-chloropyrazine-2-carbonyl)-methylamino]azepane-1-carboxylate](/img/structure/B2686516.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2686517.png)

![N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2686519.png)
![4-Amino-7-(ethylthio)-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B2686520.png)


![3-({[(3,5-dichloroanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one](/img/structure/B2686526.png)
